Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a carbamate group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate are not fully known. Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the derivative.
Cellular Effects
The cellular effects of this compound are currently unknown. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the benzo[d]oxazole ring, which can be synthesized by the cyclization of 2-aminophenol with formic acid or other suitable reagents. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzo[d]oxazole intermediate. Finally, the carbamate group is introduced by reacting the piperidine-benzo[d]oxazole intermediate with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzo[d]oxazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The piperidine ring can be reduced using hydrogenation techniques.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Methyl chloroformate for introducing the carbamate group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]oxazole ring may yield benzoic acid derivatives, while reduction of the piperidine ring may yield piperidine derivatives .
Scientific Research Applications
Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole ring and have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are known for their pharmacological properties.
Carbamate derivatives: These compounds share the carbamate group and are used in various industrial applications
Uniqueness
Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate is unique due to the combination of these three functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKMQVJIVZTDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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